Methyl 3-(5-formyl-2-furyl)benzoate

Organic Synthesis Process Chemistry Purification

Regioisomer cross-contamination compromises reproducibility in parallel medicinal chemistry. This single-regioisomer meta-substituted building block resolves identity ambiguity from non-regioselective coupling. • Defined meta-ester geometry ensures consistent Suzuki, Stille, and Negishi coupling outcomes • 95% purity eliminates pre-purification; reactive formyl handle enables rapid diversification via reductive amination or Knoevenagel condensation • GC (bp 403.5 °C) and orthogonal LC-MS/NMR distinguish from ortho/para isomers Supplied refrigerated; for R&D use only.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 591723-69-2
Cat. No. B1351602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-formyl-2-furyl)benzoate
CAS591723-69-2
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O
InChIInChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3
InChIKeyMMFJUCGRDCLMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-formyl-2-furyl)benzoate: Sourcing & Selection


Methyl 3-(5-formyl-2-furyl)benzoate (CAS 591723-69-2) is a synthetic, heteroaromatic ester building block of the general class benzoic acid ester / 5-formylfuran hybrid, possessing a C13H10O4 formula and a molecular weight of 230.22 g·mol⁻¹ [1]. The compound is characterized by a methyl benzoate moiety linked via its meta (3-) position to a 5-formyl-substituted furan ring, yielding a computed XLogP3 of 2.3, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a polar surface area of 56.51 Ų [1]. It is commercially supplied at a minimum purity specification of 95%, with storage recommended under refrigerated conditions, and is primarily employed as a synthetic intermediate for further derivatization via its reactive formyl and ester functional groups .

Methyl 3-(5-formyl-2-furyl)benzoate Interchange Limitations


Although Methyl 3-(5-formyl-2-furyl)benzoate shares the identical molecular formula (C13H10O4) and core connectivity with its ortho (CAS 240121-97-5) and para (CAS 53355-29-6) methyl ester regioisomers, as well as the identical meta-substitution pattern with its ethyl ester homolog (CAS 294665-50-2; C14H12O4), the position of ester attachment on the phenyl ring and the nature of the ester alkyl group dictate measurably different physicochemical profiles, chromatographic retention behaviors, and electronic properties . These differences render simple generic substitution unreliable in any synthetic sequence—whether in cross-coupling, condensation, or multi-step medicinal chemistry campaigns—where reproducible reactivity, solubility, or downstream biological readout depends on a defined regioisomeric and ester identity .

Methyl 3-(5-formyl-2-furyl)benzoate Comparator Evidence


Meta vs. Para Regioisomer Boiling Point

Methyl 3-(5-formyl-2-furyl)benzoate (meta isomer) exhibits a predicted boiling point of 403.5 ± 40.0 °C at 760 mmHg . In contrast, its para-substituted regioisomer, Methyl 4-(5-formylfuran-2-yl)benzoate (CAS 53355-29-6), displays a consistently lower predicted boiling point of 394.7 ± 37.0 °C at 760 mmHg (density 1.23 g/cm³) . The ortho isomer (CAS 240121-97-5) shares an identical predicted boiling point of 403.5 °C with the meta compound , confirming that the meta–para boiling-point differential (~8.8 °C nominal) is a consequence of distinct intermolecular packing driven by the substitution position, providing a measurable basis for chromatographic method development and distillation-based purification design.

Organic Synthesis Process Chemistry Purification

Methyl Ester vs. Free Acid: Vaporization Enthalpy

The methyl ester of the 3-(5-formyl-2-furyl)benzoate scaffold (CAS 591723-69-2) has a computed enthalpy of vaporization of 65.5 ± 3.0 kJ/mol . The corresponding free acid, 3-(5-formyl-2-furyl)benzoate anion / 3-(5-formylfuran-2-yl)benzoic acid (CAS 304884-54-6), exhibits a substantially higher enthalpy of vaporization of 76.5 ± 3.0 kJ/mol and a markedly elevated boiling point of 464.8 ± 40.0 °C . This 11.0 kJ/mol difference in ΔHvap reflects the dominant contribution of strong intermolecular hydrogen bonding in the carboxylic acid form—absent in the methyl ester—directly affecting ease of handling, solvent removal, and suitability for gas-chromatographic analysis.

Physicochemical Characterization Formulation Volatility

Methyl vs. Ethyl Ester Homolog: Boiling Point & Molecular Weight

Methyl 3-(5-formyl-2-furyl)benzoate (MW = 230.22 g/mol; predicted bp 403.5 ± 40.0 °C) is 14.02 g/mol lighter than its direct ethyl ester homolog, Ethyl 3-(5-formyl-2-furyl)benzoate (CAS 294665-50-2; MW = 244.24 g/mol; predicted bp 412.9 ± 40.0 °C) . Both esters share a predicted density of 1.2 ± 0.1 g/cm³ and an identical polar surface area (56.51 Ų), confirming that the ethyl homolog's higher boiling point (~9.4 °C nominal) is driven exclusively by the incremental –CH₂– unit . This mass/boiling-point differential offers a concrete basis for selecting the methyl ester when lower molecular weight per synthetic step, faster solvent evaporation, or reduced chromatographic retention time is desired in a parallel synthesis or medicinal chemistry campaign.

Medicinal Chemistry Library Synthesis Intermediate Selection

Regioisomeric LogP: Meta vs. Para

The computed logP of Methyl 3-(5-formyl-2-furyl)benzoate is XLogP3 = 2.3 [1], with an alternative reported ACD/LogP value of 2.54570 . The para-substituted isomer (Methyl 4-(5-formylfuran-2-yl)benzoate; CAS 53355-29-6) is reported with ACD/LogP = 2.54570, placing the two regioisomers at essentially identical lipophilicity when the same algorithm is applied [2]. The ortho isomer (CAS 240121-97-5) exhibits slightly varied logP values (2.32 by ALOGPS; 2.316 by ACD/Labs; up to ~2.78 by other methods), reflecting the steric and electronic effects of ortho-substitution on the experimental octanol–water partition coefficient [3]. The near-identity of meta and para logP values underscores that chromatographic differentiation of these regioisomers must rely on shape-based (steric) retention mechanisms rather than simple reversed-phase logP partitioning alone.

ADME Prediction Chromatography Lipophilicity

Cholinesterase Inhibition by 5-Formylfuran-2-yl Benzoates

Although direct bioassay data for Methyl 3-(5-formyl-2-furyl)benzoate itself are not reported in the primary literature, closely related compounds in the 5-formylfuran-2-yl methyl benzoate class have demonstrated measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. Specifically, (5-formylfuran-2-yl)methyl 4-nitrobenzoate (Compound 1) and (5-formylfuran-2-yl)methyl 3,4-dimethoxybenzoate (Compound 2) exhibited AChE IC₅₀ values of 3.25 μM and 8.45 μM, respectively, and BuChE IC₅₀ values of 8.45 μM and 14.44 μM, respectively [1]. This data establishes the 5-formylfuran-2-yl benzoate ester chemotype as a validated scaffold for cholinesterase inhibitor development, supporting the selection of the structurally analogous meta-methyl ester as a core intermediate for SAR expansion—with the caveat that direct quantitative extrapolation to the meta-methyl ester itself is not yet experimentally confirmed.

Cholinesterase Inhibition Alzheimer's Disease Research Neuropharmacology

Wound Healing Activity of 5-Formylfuran-2-yl Methyl Benzoates

In a published in vitro study of six (5-formylfuran-2-yl)methyl benzoate derivatives, compounds M3 ((5-formylfuran-2-yl)methyl 4-fluorobenzoate) and M5 promoted fibroblast migration in a scratch wound assay: the wound area in the M3 group was 72% on day 1 decreasing to 32% on day 2 (p ≤ 0.001), and in the M5 group from 81% to 25% (p ≤ 0.001) [1]. Importantly, M3 and M5 did not damage fibroblasts at any tested concentration (10⁻¹ μM–10² μM) and exhibited lower total oxidant status (TOS, p ≤ 0.001) with higher total antioxidant capacity (TAC) than other compounds in the series [1]. Methyl 3-(5-formyl-2-furyl)benzoate differs from these studied compounds by having the ester linkage on the benzoate ring rather than on the furfuryl methylene position. This structural distinction—meta-benzoate ester vs. furfuryl-methyl ester—offers a differentiated scaffold for probing whether benzoate-side vs. furfuryl-side ester geometry modulates the wound-healing phenotype, a hypothesis not yet tested in the literature.

Wound Healing Cell Migration Fibroblast Biology

Methyl 3-(5-formyl-2-furyl)benzoate: Research & Industrial Applications


Regioisomer-Controlled Library Synthesis

In medicinal chemistry programs where the position of substitution on the central phenyl ring is a critical SAR variable, Methyl 3-(5-formyl-2-furyl)benzoate provides the meta-substituted entry point that complements the ortho (CAS 240121-97-5) and para (CAS 53355-29-6) methyl ester regioisomers. The boiling point differential between meta (403.5 °C) and para (394.7 °C) isomers [1] supports regioisomer identity verification by GC, while the near-identical logP (~2.3–2.55) of the meta and para compounds mandates orthogonal LC-MS or NMR confirmation to prevent regioisomer cross-contamination in parallel synthesis workflows . The formyl group serves as a versatile handle for reductive amination, Knoevenagel condensation, or hydrazone formation, enabling rapid library diversification at the furan 5-position while the methyl ester remains available for orthogonal hydrolysis or transesterification [2].

Cross-Coupling for Heterocyclic Building Blocks

The electron-rich 5-formylfuran-2-yl moiety coupled with the meta-methyl benzoate framework makes this compound particularly suited as a building block for Suzuki–Miyaura, Stille, or Negishi cross-coupling reactions at the furan ring . The well-defined, single-regioisomer structure (as opposed to mixtures that can arise from non-regioselective coupling) ensures consistent reactivity across batches—critical for both academic methodology studies and industrial process chemistry. The methyl ester's lower enthalpy of vaporization (65.5 vs. 76.5 kJ/mol for the free acid) facilitates solvent removal after coupling steps, and the 95% minimum purity specification from multiple commercial suppliers (Sigma-Aldrich/Combi-Blocks, AKSci, ChemScene) provides a reliable starting point for subsequent transformations without the need for pre-purification [1].

Meta-Benzoate Scaffold for Cholinesterase Inhibition

Building on the class-level evidence that (5-formylfuran-2-yl)methyl benzoate derivatives inhibit AChE with IC₅₀ values in the low micromolar range (3.25–8.45 μM) , Methyl 3-(5-formyl-2-furyl)benzoate offers a structurally differentiated scaffold where the ester connectivity is reversed relative to the published actives. This constitutional isomerism—benzoate-side ester vs. furfuryl-side ester—provides a rational basis for a scaffold-hopping SAR exploration. The meta-substitution pattern on the benzoate ring may confer altered steric and electronic properties at the enzymatic binding site compared to the para-substituted analogs, potentially translating into modified AChE/BuChE selectivity profiles or improved metabolic stability of the ester moiety. The compound's commercial availability at 95% purity enables immediate procurement for enzymatic screening without custom synthesis delays [1].

Distillation & Chromatography Method Development

The well-characterized physicochemical profile of Methyl 3-(5-formyl-2-furyl)benzoate—density 1.2 ± 0.1 g/cm³, predicted boiling point 403.5 ± 40.0 °C, flash point 197.8 °C, vapor pressure ~0.0 mmHg at 25 °C, and PSA of 56.51 Ų [1]—provides concrete landmarks for developing and validating analytical methods. These properties enable: (a) GC method development with an estimated elution temperature near 403.5 °C (adjusted for column and flow parameters); (b) safety assessment for distillation with a flash point of 197.8 °C indicating moderate flammability risk; and (c) normal-phase or HILIC chromatography optimization leveraging the 56.51 Ų polar surface area and four hydrogen-bond acceptor sites. The non-hydrogen-bond-donating nature (HBD = 0) of this fully esterified compound simplifies solvent selection for reactions requiring anhydrous or non-protic conditions [1].

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